3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 378773-80-9
VCID: VC15607080
InChI: InChI=1S/C23H29N5O2S2/c1-4-6-9-28-22(30)18(32-23(28)31)15-17-20(26-13-11-25(5-2)12-14-26)24-19-16(3)8-7-10-27(19)21(17)29/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15-
SMILES:
Molecular Formula: C23H29N5O2S2
Molecular Weight: 471.6 g/mol

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.: 378773-80-9

Cat. No.: VC15607080

Molecular Formula: C23H29N5O2S2

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one - 378773-80-9

Specification

CAS No. 378773-80-9
Molecular Formula C23H29N5O2S2
Molecular Weight 471.6 g/mol
IUPAC Name (5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H29N5O2S2/c1-4-6-9-28-22(30)18(32-23(28)31)15-17-20(26-13-11-25(5-2)12-14-26)24-19-16(3)8-7-10-27(19)21(17)29/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15-
Standard InChI Key MFFALAJNMVCWTJ-SDXDJHTJSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrido[1,2-a]pyrimidin-4-one Core: A fused bicyclic system comprising pyridine and pyrimidine rings, with a ketone group at position 4 . The 9-methyl substituent enhances steric stability, while the 4-ethylpiperazinyl group at position 2 introduces basicity and potential receptor-binding capabilities.

  • Thiazolidin-4-one Moiety: A five-membered ring featuring a thioxo group at position 2 and a butyl chain at position 3. The (Z)-configured methylidene bridge at position 5 connects this moiety to the pyridopyrimidine core, critical for maintaining planar geometry .

  • Piperazinyl Substituent: The 4-ethylpiperazine group contributes to solubility and modulates interactions with biological targets, particularly neurotransmitter receptors .

Key Structural Data

PropertyValueSource
Molecular FormulaC₂₃H₂₉N₅O₂S₂
Molecular Weight471.6 g/mol
IUPAC Name(5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of this compound involves sequential reactions to assemble its complex architecture:

  • Formation of the Pyridopyrimidinone Core: Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Introduction of the Piperazinyl Group: Nucleophilic substitution at position 2 using 4-ethylpiperazine in the presence of a palladium catalyst achieves regioselective functionalization.

  • Thiazolidinone Ring Construction: A Hantzsch thiazole synthesis between a thiourea derivative and α-bromo ketone precursors forms the thiazolidin-4-one ring .

  • Methylidene Bridge Formation: A Knoevenagel condensation between the thiazolidinone and pyridopyrimidinone intermediates establishes the (Z)-configured methylidene linkage .

Critical Reaction Parameters

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions.

  • Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) for polar intermediates .

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